molecular formula C2H6N2O B3419405 N-Hydroxyacetamidine CAS No. 1429624-21-4

N-Hydroxyacetamidine

Cat. No. B3419405
M. Wt: 74.08 g/mol
InChI Key: AEXITZJSLGALNH-UHFFFAOYSA-N
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Description

N-Hydroxyacetamidine (NHAM) is a heterocyclic compound widely used in scientific research for its diverse properties and applications. It has the molecular formula C2H6N2O and a molecular weight of 74.08 g/mol .


Synthesis Analysis

NHAM has been synthesized in various studies. For instance, it was used in the synthesis of novel oxazolidinone antibacterials, where it was incorporated with diversity at the C-5 terminus . Another study reported the synthesis of (Z)-2-(3-chlorophenyl)-N’-hydroxyacetamidine .


Molecular Structure Analysis

The molecular structure of NHAM includes a hydroxy group (OH) attached to a nitrogen atom, which is part of an acetamidine group (C2H6N2). The InChI string representation of its structure is InChI=1S/C2H6N2O/c1-2(3)4-5/h5H,1H3,(H2,3,4) .


Chemical Reactions Analysis

NHAM has been involved in various chemical reactions. For instance, it was used in the synthesis of oxazolidinones, where it was incorporated with diversity at the C-5 terminus . Another study reported the synthesis of (Z)-2-(3-chlorophenyl)-N’-hydroxyacetamidine .


Physical And Chemical Properties Analysis

NHAM is a white crystalline substance . It has a melting point of 134 °C and a predicted boiling point of 110.6±23.0 °C. It has a predicted density of 1.19±0.1 g/cm3 and is soluble in methanol .

Scientific Research Applications

Antibacterial Applications

N-Hydroxyacetamidine derivatives have been synthesized and evaluated for their antibacterial properties. These compounds, particularly oxazolidinone antibacterials containing the N-hydroxyacetamidine moiety, showed activity against clinically relevant gram-positive and gram-negative pathogens. Some of these analogs displayed superior activity compared to existing antibiotics like Linezolid, highlighting the potential of N-hydroxyacetamidine derivatives in antibacterial applications (Takhi et al., 2006).

Chemical Synthesis and Characterization

N-Hydroxyacetamidine has been synthesized and characterized for its molecular structure using techniques like NMR, FT-IR, TGA, UV-Visible Spectra, and X-ray diffraction. The detailed structural analysis provides insight into its chemical properties and potential applications in various fields, including pharmaceuticals and material science (Prabhuswamy et al., 2015).

Role in Drug Metabolism and Toxicity

In the context of drug metabolism, N-hydroxyacetamidine derivatives have been studied for their role in liver toxicity, particularly in relation to certain cancer therapies. These studies provide valuable insights into the biochemical mechanisms of drug-induced hepatotoxicity and the protective role of enzymatic processes in mitigating these effects (Ohbuchi et al., 2009).

Applications in Organic Synthesis

Research has also explored the use of N-hydroxyacetamidine derivatives in organic synthesis. For example, they have been used in the chemoselective acetylation of 2-aminophenol, showcasing their utility as intermediates in the synthesis of pharmaceuticals, particularly antimalarial drugs (Magadum & Yadav, 2018).

Analytical Chemistry and Drug Discovery

Studies in analytical chemistry have examined the spectral contributions of N-hydroxyacetamidine derivatives, aiding in the understanding of the formation of amide infrared spectra. This research has implications in organic chemistry, analytical chemistry, and chemical biology, offering insights that can be applied in drug discovery and analysis (Ji et al., 2020).

Pharmacokinetics and Drug Metabolism

In pharmacokinetics, N-hydroxyacetamidine derivatives have been studied in the context of novel anticonvulsant drugs. These studies provide insights into the absorption, disposition, and metabolism of these drugs in the human body, helping to understand how they are processed and how their efficacy and safety profiles can be optimized. For instance, research on 14C-brivaracetam, a novel SV2A ligand with anticonvulsant activity, has been crucial in understanding its absorption and biotransformation, offering vital data for its clinical application (Sargentini-Maier et al., 2008).

Environmental Applications

N-Hydroxyacetamidine derivatives have been examined for their potential in environmental applications, particularly as biodegradable chelating agents. This research is significant in addressing environmental concerns related to non-biodegradable compounds and their accumulation in ecosystems (Pinto, Neto, & Soares, 2014).

Potential in Pharmaceutical Development

The role of N-hydroxyacetamidine derivatives in drug development has been explored through studies on various pharmaceutical compounds. Understanding the synthesis and characterization of these compounds is essential in developing new therapeutic agents, including anticonvulsants and other drugs (Rivera, Carrillo, & Mancilla, 2000).

Understanding of Chemical Reactions

The kinetics and mechanisms of reactions involving N-hydroxyacetamidine derivatives, such as N-methylacetamide, have been studied in high-temperature water. This research contributes to our understanding of the hydrolysis of N-substituted amides and their applications in various chemical processes (Duan, Dai, & Savage, 2010).

Safety And Hazards

NHAM is classified under the GHS07 hazard class. It has hazard statements H302+H312+H332-H315-H319, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation .

Future Directions

NHAM is a useful research chemical used in the preparation of amidoximes and related compounds . Its diverse properties and applications make it a promising compound for future scientific research.

properties

IUPAC Name

N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O/c1-2(3)4-5/h5H,1H3,(H2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXITZJSLGALNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176544
Record name Acetamide, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxyacetamidine

CAS RN

22059-22-9, 1429624-21-4
Record name Acetamide oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22059-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, oxime
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanimidamide, N-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (E)-N'-Hydroxyacetimidamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
M Prabhuswamy, Dinesha, MMM Abdoh… - … Crystals and Liquid …, 2015 - Taylor & Francis
The compound (Z)-2-(3-chlorophenyl)-N’-hydroxyacetamidine, (2) was synthesized and characterized by 1 H NMR, FT-IR, TGA, UV-Visible Spectra, and elemental analysis. Its …
Number of citations: 2 www.tandfonline.com
M Takhi, C Murugan, M Munikumar… - Bioorganic & medicinal …, 2006 - Elsevier
… In summary, introduction of N-hydroxyacetamidine group to the oxazolidinones afforded a potent series with in vitro antibacterial activity comparable or superior to Linezolid against …
Number of citations: 27 www.sciencedirect.com
L Golomba, E Abele, S Belyakov - Chemistry of Heterocyclic Compounds, 2012 - Springer
… We have developed a two-stage method of preparing the compound 3 from N-hydroxyacetamidine (1) and 2-iodobenzyl bromide. There is in the literature only a single report …
Number of citations: 4 link.springer.com
CHI Fang-ting, WEN Jun, X Jie, HU Sheng… - Atomic Energy Science …, 2016 - jnrc.org.cn
… The structural, electronic, and thermochemical properties of uranyl complexing with acethydrazide, acetohydroxamic acid, N-hydroxyacetamidine, and methyl amidoxime were studied. …
Number of citations: 3 www.jnrc.org.cn
H MK, L NK - Lokanath,(Z)-2-(4-Chlorophenyl)-N' … - papers.ssrn.com
… In this context, we have synthesized and crystallized a novel 2-(4-chlorophenyl)-N’-hydroxyacetamidine and characterized by various spectroscopic techniques. X-ray diffraction …
Number of citations: 0 papers.ssrn.com
S Pervaram, D Ashok, M Sarasija, CVR Reddy… - Russian Journal of …, 2018 - Springer
… of K2CO3 to give pure (E)-2-{3-(benzo[d]oxazol-2-yl)benzofuran-5-yloxy}-N'-hydroxyacetamidine (9). The intermediate 9 was coupled with different substituted aromatic acid chlorides …
Number of citations: 8 link.springer.com
R Wubulikasimu, Y Yang, F Xue, X Luo… - Bulletin of the Korean …, 2013 - koreascience.kr
… -4-carboxylic acid 8 and Nhydroxyacetamidine using general procedure C as a pink solid. … -5-carboxylic acid 9 and Nhydroxyacetamidine using general procedure C as a brown solid. …
Number of citations: 19 koreascience.kr
J Huck, ML Roumestant… - The Journal of peptide …, 2003 - Wiley Online Library
… 16 was prepared without isolation of 15: 1 (229 mg, 1 mmol) dissolved in THF (2 ml) was added to a solution of N-hydroxyacetamidine 11 (74 mg, 1 mmol) and NEt 3 (0.14 ml, 1 mmol) …
Number of citations: 7 onlinelibrary.wiley.com
G Wang - Anti-Infective Agents in Medicinal Chemistry …, 2008 - ingentaconnect.com
… Introduction of N-hydroxyacetamidine to the oxazolidinone C ring has afforded a series of antibacterial agents [82]. Many compounds (76-77) in the series with difluorosubstituents on …
Number of citations: 29 www.ingentaconnect.com
RL Dow, M Andrews, GE Aspnes, G Balan… - Bioorganic & medicinal …, 2011 - Elsevier
… chloride of 10 with N-hydroxyacetamidine, followed by dehydrative cyclization (Scheme 2). … Reagents and conditions: (a) oxalyl chloride, DMF, CH 2 Cl 2 ; (b) N-hydroxyacetamidine, …
Number of citations: 20 www.sciencedirect.com

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